molecular formula C7H6N2O5S B2987845 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide CAS No. 2138217-17-9

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide

Cat. No.: B2987845
CAS No.: 2138217-17-9
M. Wt: 230.19
InChI Key: FGZHPWAEXFGPPS-UHFFFAOYSA-N
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Description

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide is a heterocyclic compound featuring a fused pyrrolo-oxazine core with sulfonamide and ketone functional groups. The compound’s synthetic routes often involve cyclization reactions, as seen in analogous systems (e.g., lactim intermediates or nucleophilic substitutions) . Its structural complexity makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for antimicrobial or CNS-targeting applications .

Properties

IUPAC Name

1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHPWAEXFGPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s ability to inhibit reactive oxygen species production suggests that it may interact with enzymes and signaling pathways involved in oxidative stress responses . Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compounds sharing the pyrrolo-oxazine core but differing in substituents exhibit varied properties:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Applications Reference
3-Oxo-4-isobutyl-pyrrolo-oxazine-6-carbaldehyde C4H9 (isobutyl) at position 4 C12H16N2O3 Antiviral activity (H1N1)
3-Oxo-4-isopropyl-pyrrolo-oxazine-6-carbaldehyde C3H7 (isopropyl) at position 4 C11H14N2O3 Distinct NMR shifts vs. isobutyl
1-Oxo-3,4-dihydro-pyrrolo-oxazine-8-carboxylic acid COOH at position 8 C9H9NO4 Precursor for carboxamide derivatives
1-Benzyl-5-(4-bromophenyl)-pyrrolidine-2,3-dione Bromophenyl and morpholinone C20H17BrN2O4 X-ray-confirmed crystal structure

Key Findings :

  • Substituent Effects : Isobutyl and isopropyl groups at position 4 () alter steric and electronic properties, impacting biological activity. For instance, isobutyl derivatives showed enhanced antiviral activity compared to smaller substituents .
  • Functional Group Influence : The sulfonamide group in the target compound enhances solubility and hydrogen-bonding capacity compared to carboxylic acid or aldehyde analogues .
Core Ring Modifications

Compounds with benzo-fused or alternative heterocyclic systems demonstrate divergent reactivity:

Compound Name Core Structure Key Synthetic Method Applications Reference
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine Benzothiazine fused core One-pot cyclization Model for nucleophilic substitution studies
4H-Pyrazolo[5,1-c][1,4]oxazinyl derivatives Pyrazole-oxazine fusion Patent-protected synthesis CNS disorder therapeutics

Key Findings :

  • Benzannulation: Benzothiazine-fused systems () exhibit higher aromatic stability but reduced solubility compared to non-fused oxazine derivatives.
  • Hybrid Cores : Pyrazole-oxazine hybrids () prioritize CNS penetration, suggesting the target compound’s sulfonamide group could be optimized for similar applications.

Biological Activity

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several steps that include the cyclization of various sulfonyl derivatives. The methods employed often utilize nucleophilic aromatic substitution and cyclization reactions under controlled conditions to yield the desired heterocyclic structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of folate synthesis pathways in bacteria.

CompoundActivityReference
This compoundModerate antibacterial activity
Sulfonamide derivativesBroad-spectrum antimicrobial

Antiplasmodial Activity

A notable area of research is the antiplasmodial activity against Plasmodium falciparum. Compounds with a similar scaffold have been shown to have slow-action antiplasmodial activity. For example, N,N-dialkyl-5-alkylsulfonyl derivatives demonstrated significant in vitro activity against drug-sensitive and multi-drug resistant strains.

CompoundIC50 (μM)Selectivity Index (SI)Reference
N,N-Dialkyl-5-alkylsulfonyl derivative<40>2500
1,3-Dioxo derivativeTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its potential as a caspase inhibitor. Caspases are crucial in the apoptotic process; thus inhibitors can be valuable in treating neurodegenerative diseases. QSAR studies suggest that modifications to the compound's structure can enhance its inhibitory potency.

ParameterValue
r (correlation coefficient)0.955
F-statistic72.95
SEE (standard error of estimate)0.397

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

  • Antimalarial Screening : A study screened various oxadiazole derivatives for activity against P. falciparum and found promising candidates with structural similarities to the pyrrolo compound.
  • Neuroprotective Effects : Research on related pyrrole derivatives indicated potential neuroprotective effects through caspase inhibition pathways.

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